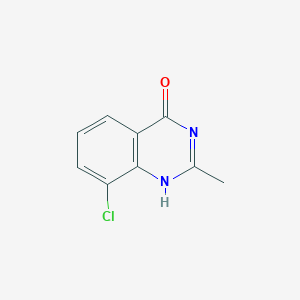

8-chloro-2-methyl-1H-quinazolin-4-one

Description

Historical Context and Significance of the Quinazolinone Nucleus

The name "quinazoline" was first proposed in 1887 by Widdege. nih.gov The numbering of the quinazoline (B50416) ring system was later suggested by Paal and Bush in 1889. nih.gov Since their initial discovery, quinazoline and quinazolinone scaffolds have garnered continuous interest from researchers. nih.gov Their structural resemblance to the purine (B94841) and pteridine (B1203161) nuclei found in biological systems has made them a "privileged structure" in drug development. nih.govresearchgate.net This structural similarity allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov The stability of the quinazolinone nucleus has inspired medicinal chemists to introduce various bioactive moieties to this core structure, creating novel and potent medicinal agents. researchgate.net

Structural Classification of Quinazolinone Derivatives

Quinazolinones can be classified based on the position of the oxo (keto) group, resulting in three main types: 2(1H)-quinazolinones, 4(3H)-quinazolinones, and 2,4(1H,3H)-quinazolinediones. nih.govnih.gov Among these, the 4(3H)-quinazolinone structure is the most prevalent and widely studied. nih.gov

Further classification is based on the substitution patterns on the quinazolinone ring system. nih.gov These can be categorized as:

2-substituted-4(3H)-quinazolinones

3-substituted-4(3H)-quinazolinones

2,3-disubstituted-4(3H)-quinazolinones

2,4-disubstituted-4(3H)-quinazolinones

Substitutions on the fused benzene (B151609) ring are also common, leading to a vast chemical space and allowing for the fine-tuning of pharmacological properties. nih.gov The majority of substitutions are typically found at positions 2 and 3, which are considered crucial for many pharmacological activities. nih.gov

Overview of the Pharmacological Relevance of Quinazolinone Scaffolds

The quinazolinone scaffold is recognized for its diverse and significant pharmacological activities. nih.govnih.govnih.gov Its derivatives have been extensively investigated and have shown a broad spectrum of biological actions. nih.govresearchgate.net These activities include, but are not limited to:

Anticancer nih.govnih.govnih.gov

Anti-inflammatory nih.govresearchgate.net

Antimicrobial (antibacterial and antifungal) nih.govnih.govresearchgate.net

Antiviral nih.govresearchgate.net

Antihypertensive nih.govresearchgate.net

Antitubercular nih.govresearchgate.net

Diuretic nih.gov

Antidepressant nih.gov

This wide range of bioactivities underscores the therapeutic potential of quinazolinone-based compounds and their importance as a versatile scaffold in drug discovery and development. nih.govuky.edu The flexibility for structural modification allows for the creation of hybrid molecules, combining the quinazolinone pharmacophore with other active scaffolds to enhance potency and target specificity. nih.gov

Specific Research Focus: 8-chloro-2-methyl-1H-quinazolin-4-one within the Quinazolinone Chemical Space

Within the extensive family of quinazolinones, This compound (CAS No: 19407-54-6) represents a specific analogue with distinct substitutions on the core scaffold. echemi.com It features a methyl group at the 2-position and a chlorine atom at the 8-position of the quinazolinone ring. This particular substitution pattern places it within the class of 2-substituted quinazolinones with a modification on the benzene ring. Research into this compound and its close analogues helps to elucidate the structure-activity relationships (SAR) of the quinazolinone class, providing insights into how specific substitutions influence biological activity. For instance, it has been investigated as a potential inhibitor of the enzyme Poly [ADP-ribose] polymerase 1 (PARP-1). targetmol.com

Physicochemical and Synthetic Data

The following tables provide key data regarding the properties and synthesis of this compound and related compounds.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19407-54-6 | echemi.com |

| Molecular Formula | C₉H₇ClN₂O | echemi.com |

| Molecular Weight | 194.62 g/mol | echemi.com |

| Exact Mass | 194.02500 u | echemi.com |

| Boiling Point (Predicted) | 329.8 ± 44.0 °C | echemi.com |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | echemi.com |

| Topological Polar Surface Area | 41.5 Ų | echemi.com |

Key Intermediates in the Synthesis of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Role |

|---|---|---|---|---|

| 2-Amino-3-chlorobenzoic acid | 6388-47-2 | C₇H₆ClNO₂ | 171.58 g/mol | Starting material/reagent biosynth.comfishersci.comnih.govsigmaaldrich.com |

| N-(2-acetyl-6-chlorophenyl)acetamide | N/A | C₁₀H₁₀ClNO₂ | 211.64 g/mol | Potential synthetic intermediate |

Comparative Data of Related Quinazolinone Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 2-Methyl-1H-quinazolin-4-one | 1769-24-0 | C₉H₈N₂O | 160.17 g/mol | Lacks the chloro substitution nist.govsigmaaldrich.comnih.gov |

| 8-Chloro-1H-quinazolin-4-one | 101494-95-5 | C₈H₅ClN₂O | 180.59 g/mol | Lacks the methyl group at position 2 chemshuttle.comchemblink.com |

| 6-Chloro-2-methyl-4(1H)-quinazolinone | 7142-09-8 | C₉H₇ClN₂O | 194.62 g/mol | Chlorine at position 6 instead of 8 epa.gov |

Properties

IUPAC Name |

8-chloro-2-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGYAYOQTQMORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloro 2 Methyl 1h Quinazolin 4 One and Analogues

Classical Approaches for Quinazolinone Synthesis

Traditional methods for constructing the quinazolinone core have laid the foundation for many of the advanced strategies used today. These approaches typically involve the formation of the heterocyclic ring system through cyclization and condensation reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolinones. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water. A common strategy involves the reaction of an anthranilamide derivative with a carbonyl compound or its equivalent. For instance, the reaction of anthranilamide with aldehydes or ketones can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov These intermediates can then be oxidized to the corresponding quinazolin-4-ones. nih.gov The reaction of anthranilamide with ethyl levulinate, a bifunctional carbonyl compound, can lead to a cascade reaction forming a tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative. nih.gov This process involves an initial cyclocondensation to form a 2,3-dihydroquinazolin-4(1H)-one intermediate, which then undergoes a second ring closure. nih.gov

| Reactants | Product | Catalyst/Conditions | Reference |

| Anthranilamide, Ethyl levulinate | 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | Amberlyst® 15, Mechanochemical activation | nih.gov |

| 2-Aminobenzylamine, Aldehyde | Quinazoline (B50416) | PIDA | nih.gov |

This table illustrates examples of cyclocondensation reactions for the synthesis of quinazolinone-related structures.

Ring-Closure Reactions of 2-Aminobenzamide (B116534) Derivatives

The direct cyclization of appropriately substituted 2-aminobenzamide derivatives is a widely employed and efficient method for quinazolinone synthesis. This approach often involves the reaction of a 2-aminobenzamide with a suitable reagent that provides the C2 carbon of the quinazolinone ring. For example, the deaminative coupling reaction of 2-aminobenzamides with amines, catalyzed by an in situ formed ruthenium system, has been shown to efficiently produce quinazolinone products. acs.org Another strategy involves the ring closure of N-acyl derivatives of anthranilic acid amide, which can be achieved through heating or microwave irradiation.

In a specific example leading to a substituted quinazolinone, the ring closure of amides derived from 2-amino-3-nitrobenzoic acid can be achieved by treatment with aqueous sodium hydroxide (B78521) solution under reflux to yield nitro quinazolinones. nih.gov These can be further elaborated, for instance, by reduction of the nitro group. nih.gov

| Starting Material | Reagent | Product | Reference |

| 2-Aminobenzamides | Amines | Quinazolinones | acs.org |

| Amides from 2-amino-3-nitrobenzoic acid | 5% aq. NaOH, reflux | Nitro quinazolinones | nih.gov |

This table provides examples of ring-closure reactions starting from 2-aminobenzamide derivatives.

Derivatization Strategies from Precursor Heterocycles (e.g., Benzoxazinones)

Benzoxazinones, particularly 2-substituted-4H-3,1-benzoxazin-4-ones, serve as valuable precursors for the synthesis of quinazolin-4(3H)-ones. These precursors can be readily prepared from anthranilic acid and an appropriate acylating agent, such as acetic anhydride. nih.gov The benzoxazinone (B8607429) ring is susceptible to nucleophilic attack, and its reaction with ammonia (B1221849) or primary amines leads to the opening of the oxazinone ring followed by recyclization to form the corresponding quinazolinone. For example, 2-methyl-4H-3,1-benzoxazin-4-one, synthesized from anthranilic acid and acetic anhydride, can be converted to 3-amino-2-methylquinazolin-4(3H)-one by reacting it with hydrazine (B178648) hydrate. nih.gov This intermediate can then be further modified. nih.gov

| Precursor Heterocycle | Reagent | Product | Reference |

| 2-methyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-amino-2-methylquinazolin-4(3H)-one | nih.gov |

| Benzoxazinone analogs | Ammonia | Intermediate amides | nih.gov |

This table highlights the use of benzoxazinones as precursors for quinazolinone synthesis.

Advanced and Catalytic Synthetic Strategies

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been developed. These often employ metal catalysts or alternative energy sources like microwaves.

Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Couplings, Copper-Catalyzed Cyclizations)

Transition-metal catalysis has revolutionized the synthesis of quinazolines and quinazolinones, offering novel pathways and milder reaction conditions. nih.gov Various metals, including palladium, copper, iron, ruthenium, and manganese, have been successfully employed. acs.orgnih.govsci-hub.catmdpi.commdpi.com

Palladium-catalyzed cyclization is a classical approach for quinazoline synthesis. mdpi.com Copper-catalyzed reactions are also prominent, with one example being the synthesis of 2-aryl quinazolines from (2-aminophenyl)methanols and aldehydes using a CuCl/2,2'-bipyridine/TEMPO catalytic system. mdpi.com Iron-catalyzed C-N coupling reactions in aqueous media represent a green and efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines. sci-hub.cat Ruthenium-catalyzed C-H activation/annulation and deaminative coupling reactions provide efficient routes to quinazolines and quinazolinones. acs.orgmdpi.com Manganese-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides is another effective strategy. mdpi.com

| Catalyst System | Reactants | Product | Reference |

| Ruthenium/Ligand | 2-Aminobenzamides, Amines | Quinazolinones | acs.org |

| Iron(III) acetylacetonate/DMEDA or Iron(III) chloride/L-proline | Substituted 2-halobenzoic acids, Amidines | Quinazolinone derivatives | sci-hub.cat |

| Mn(I)/NNN-tridentate ligand | 2-Aminobenzyl alcohols, Primary amides | 2-Substituted quinazolines | mdpi.com |

| CuCl/2,2'-bipyridine/TEMPO | (2-Aminophenyl)methanols, Aldehydes | 2-Aryl quinazolines | mdpi.com |

This table showcases various metal-catalyzed reactions for the synthesis of quinazolinone derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netfrontiersin.org The application of microwave technology has been extensively explored for the synthesis of quinazoline and quinazolinone derivatives. researchgate.netfrontiersin.orgresearchgate.net

A notable example is the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, which provides a green and rapid route to quinazolinones. sci-hub.catrsc.org This method has been shown to be effective even with less reactive substrates. sci-hub.cat Microwave-assisted synthesis has also been applied to the Niementowski condensation using formamide (B127407) to rapidly form the quinazolin-4-one ring. frontiersin.org Furthermore, the synthesis of 3-(substituted-benzylideneamino)-2-methylquinazolin-4(3H)-ones has been achieved through the condensation of 3-amino-2-methylquinazolin-4(3H)-one with various aldehydes under microwave irradiation, although specific details on the use of microwaves for this particular reaction step are part of a broader context of synthesis. nih.gov

| Reaction | Conditions | Advantages | Reference |

| Iron-catalyzed cyclization of 2-halobenzoic acids and amidines | Microwave irradiation in water or DMF | Green, rapid, high yields | sci-hub.catrsc.org |

| Niementowski condensation | Microwave irradiation, 60 W, 150°C, 40 min | Rapid annulation | frontiersin.org |

| Condensation of 3-amino-2-methylquinazolin-4(3H)-one with aldehydes | Not explicitly microwave-assisted in the provided text, but microwave synthesis is a general theme. | Shorter reaction times, higher yields are typical for microwave synthesis. | nih.gov |

This table summarizes the application of microwave-assisted synthesis in the preparation of quinazolinone derivatives.

Metal-Free Catalytic Methods and Oxidative Cyclizations

The synthesis of quinazolinones without transition metals is a significant area of research, aimed at reducing costs and metal contamination in the final products. nih.gov These methods often rely on oxidative cyclization, where an intermediate is oxidized to form the aromatic quinazolinone ring.

A notable metal-free approach involves the electro-oxidative tandem cyclization of 2-aminobenzamides with primary alcohols. nih.govfao.org This method uses potassium persulfate (K₂S₂O₈) as an inexpensive and easy-to-handle radical surrogate, promoting the reaction at room temperature under constant current. nih.govfao.orgrsc.org The electrosynthesis is highly efficient, tolerates a wide range of functional groups, and can be scaled up using continuous-flow setups. nih.govfao.org The reaction proceeds through a two-step oxidation pathway where alcohols are first oxidized to aldehydes, which then couple with the 2-aminobenzamide. nih.gov

Iodine has also been effectively used as a metal-free catalyst. nih.gov Molecular iodine catalyzes the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org It also facilitates the benzylic sp³ C-H bond amination of 2-aminobenzaldehydes with benzylamines, using molecular oxygen as the ultimate oxidant in a solvent-free system, highlighting its green chemistry credentials. nih.govorganic-chemistry.org

Organocatalysis provides another avenue for metal-free synthesis. Catalysts such as p-toluenesulfonic acid can be used for the initial cyclization of 2-aminobenzamides and aldehydes, followed by an efficient oxidative dehydrogenation to furnish the quinazolinone product. organic-chemistry.org Similarly, a system using trifluoroacetic acid (TFA) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant enables the rapid construction of tetracyclic quinazolinones from isatins. frontiersin.org Researchers have also developed a salicylic (B10762653) acid-catalyzed oxidation system for the condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen, which demonstrates excellent atom economy. frontiersin.org

Table 1: Comparison of Metal-Free Catalytic Methods for Quinazolinone Synthesis

| Catalyst System | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| K₂S₂O₈ / Electrosynthesis | 2-aminobenzamide, Benzyl alcohol | Metal-free, base-free, room temperature, continuous-flow | 94% | nih.govfao.org |

| Molecular Iodine (I₂) | 2-aminobenzamide, Aryl methyl ketone | Metal-free, selectivity dependent on I₂ quantity | Good | organic-chemistry.org |

| p-Toluenesulfonic acid / PIDA | 2-aminobenzamide, Aldehyde | Mild conditions, suitable for N-alkoxy substituents | Good | organic-chemistry.org |

| TFA / TBHP | Isatin, 1,2,3,4-Tetrahydroisoquinoline | Acid-catalyzed, oxidative cyclization | 52-82% | frontiersin.org |

| Salicylic Acid / BF₃‧Et₂O | o-Aminobenzylamine, Benzylamine | Organocatalyzed, uses O₂ as oxidant, high atom economy | Up to 81% | frontiersin.org |

| DMSO as synthon | 2-aminobenzamide | Transition-metal-free, DMSO as methine source | Good | rsc.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. nih.govopenmedicinalchemistryjournal.com Several MCR strategies have been developed for the synthesis of quinazolinone scaffolds.

One common approach involves the one-pot reaction of isatoic anhydride, an aldehyde, and an amine or ammonium (B1175870) salt. frontiersin.orgnih.govnih.gov For instance, a facile and eco-friendly domino MCR utilizes isatoic anhydride, various aldehydes, and different nitrogen sources (like ammonium carbonate or primary amines) catalyzed by triethanolamine (B1662121) in an aqueous medium to produce a range of quinazolinone derivatives. frontiersin.org Similarly, perchlorated zirconia nanoparticles have been used to catalyze the reaction between isatoic anhydride, aromatic aldehydes, and primary amines. nih.gov

The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of complex polycyclic quinazolinones. nih.gov One protocol involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation. nih.govresearchgate.netacs.org An alternative Ugi-based approach uses cyanamide (B42294) as the amine component, followed by a radical-induced cyclization to construct the final polycyclic structure. nih.govresearchgate.net These MCRs are powerful tools for rapidly creating libraries of structurally diverse quinazolinones. nih.gov

Furthermore, a sustainable MCR strategy employs a magnetically recoverable palladium catalyst for the coupling of aryl or heteroaryl iodides, a carbonyl source, and 2-aminobenzamide. frontiersin.org This method achieves high yields (82-98%) in an environmentally friendly PEG/water solvent system and allows for easy catalyst recycling. frontiersin.org

Table 2: Examples of Multicomponent Reactions for Quinazolinone Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Isatoic anhydride, Aldehyde, Amine | Triethanolamine (TEOA), NaCl, Water, Reflux | 2,3-Disubstituted-quinazolinones | Moderate to Good | frontiersin.org |

| Isatoic anhydride, Aldehyde, Aniline | Dodecylbenzene sulfonic acid (DBSA), Ultrasound, Water | 2,3-Dihydroquinazolinones | 62-76% | frontiersin.org |

| Aryl iodide, Carbonyl source, 2-Aminobenzamide | Magnetic Pd Catalyst, PEG/Water | 2-Aryl-quinazolin-4(3H)-ones | 82-98% | frontiersin.org |

| 2-Bromobenzaldehyde, Benzylamine, Sodium azide | Cu(I)/L-proline, DMSO | Quinazolines | 36-82% | nih.gov |

| 2-Aminobenzimidazole, Aldehyde, Dimedone | Sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H), Solvent-free | Benzimidazo-quinazolinones | Good | openmedicinalchemistryjournal.com |

Functional Group Interconversions and Modifications of Existing Quinazolinone Systems

Beyond the de novo synthesis of the quinazolinone core, functional group interconversions (FGIs) on the pre-formed heterocyclic system are crucial for generating structural diversity and fine-tuning biological activity. These modifications allow for the late-stage introduction of various substituents.

A common modification is N-alkylation at the N-3 position of the quinazolinone ring. For example, starting with 2-propyl-4(3H)-quinazolin-4-one, N-alkylation can be achieved using techniques like microwave irradiation combined with phase-transfer catalysis. srce.hr This approach provides a simple and eco-friendly route to a variety of 2,3-disubstituted quinazolin-4(3H)-ones. srce.hr

Further modifications can be made to the substituents. For instance, an ester group introduced via N-alkylation can be converted into an acetohydrazide, which can then undergo condensation reactions with various aldehydes to generate Schiff base derivatives. srce.hr This highlights a multistep FGI process to significantly expand the molecular complexity from a simple quinazolinone precursor.

Other advanced modifications include tandem reactions on the quinazolinone scaffold. Tetrabutylammonium iodide (n-Bu₄NI) can catalyze a tandem reaction involving selective dual amination of the sp³ C-H bond of 4-methyl-2-phenylquinazolines with benzylamines, leading to the formation of fused imidazo[1,5-c]quinazoline derivatives. nih.gov Additionally, reactions of quinazoline-3-oxides with primary amines, using an oxidant like tert-butyl hydroperoxide, can provide a broad range of quinazolin-4(3H)-ones under mild, metal-free conditions. organic-chemistry.org

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinazolinones, aiming to reduce environmental impact through the use of safer solvents, recyclable catalysts, and more efficient processes.

Application of Deep Eutectic Solvents and Ionic Liquids

Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents. royalsocietypublishing.orgrsc.org DESs are mixtures of hydrogen bond donors and acceptors, characterized by low toxicity, biodegradability, low cost, and high solvation capacity. nih.govrsc.org ILs are salts with low melting points that offer low vapor pressure, high thermal stability, and tunability. semanticscholar.orgmdpi.com

Several studies have demonstrated the successful use of DESs as both the solvent and catalyst for quinazolinone synthesis. nih.govrsc.org For example, a choline (B1196258) chloride:urea (1:2) mixture was found to be a highly effective medium for synthesizing 2-methyl quinazolinone derivatives. researchgate.net The use of an L-(+)-tartaric acid–choline chloride DES under ultrasonic irradiation provides an efficient and environmentally sustainable method for preparing bis-quinazolinones. nih.govroyalsocietypublishing.org This protocol is noted for its excellent yields, simple work-up, and the recyclability of the solvent. nih.gov

Ionic liquids have also been widely employed. nih.gov Basic imidazolium-based ionic liquids, such as 1-propyl-3-alkylimidazolium hydroxide ([PRIm][OH]), can act as both a catalyst and a surfactant in aqueous media, facilitating the condensation of 2-aminobenzonitrile (B23959) with ketones. semanticscholar.orgnih.gov The surfactant properties of the IL help to form micelles, which solubilize the reactants in water and increase reaction efficiency. semanticscholar.orgnih.gov The direct cyclocondensation of anthranilamides and aldehydes can be performed in ILs without any additional catalyst to produce 2,3-dihydroquinazolin-4(1H)-ones in high yields. rsc.org

Table 3: Green Solvents in Quinazolinone Synthesis

| Solvent System | Reactants | Role of Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| L-(+)-Tartaric acid–choline chloride (DES) | Isatoic anhydride, Diamine, Aldehyde | Solvent & Catalyst | Recyclable, biodegradable, inexpensive, simple operation | nih.gov |

| Choline chloride:urea (DES) | Anthranilic acid, Phenyl isothiocyanate | Solvent & Catalyst | Most effective among 20 tested DESs, good yields | researchgate.net |

| Basic Ionic Liquid ([PRIm][OH]) | 2-Aminobenzonitrile, Cyclohexanone | Catalyst & Surfactant | Green, recyclable, enhances reaction in aqueous media | semanticscholar.orgnih.gov |

| [Bmim][FeCl₄] (Magnetic IL) | 2-Aminobenzophenone, Aldehyde, NH₄OAc | Catalyst | Solvent-free, magnetic for easy recovery, atom-efficient | nih.gov |

Utilization of Natural and Biodegradable Catalysts

The use of catalysts derived from natural or biodegradable sources aligns perfectly with green chemistry goals. These catalysts are often less toxic, cheaper, and more sustainable than their synthetic counterparts.

Clays, such as montmorillonite (B579905) K-10, have been used as efficient, inexpensive, and mild catalysts for the solvent-free synthesis of quinazolin-4(3H)-ones from anthranilic acid and various amides. cdnsciencepub.com Another innovative approach uses a nanocatalyst created by functionalizing SBA-15 (a mesoporous silica) with ellagic acid, a natural polyphenolic compound. nih.gov This heterogeneous catalyst, SBA-15@ELA, proved highly effective for synthesizing 4-oxo-quinazoline derivatives with high yields and could be recovered and reused for multiple cycles without significant loss of activity. nih.gov

Biocatalysts, particularly enzymes, are also gaining traction. A nanobiocatalyst developed by immobilizing Candida antarctica lipase (B570770) B (CALB) onto magnetic reduced graphene oxide (CALB@MrGO) was used to synthesize quinazolinone derivatives in good to excellent yields (70-95%). nih.gov The catalyst is robust, reusable, and the protocol's greenness was confirmed by its application in a gram-scale reaction. nih.gov In another example, α-Chymotrypsin was used to catalyze the cyclization of an aldehyde and 2-aminobenzamide, followed by a light-induced oxidation step to yield the quinazolinone. researchgate.net

Solvent-Free and Atom-Economical Processes

Solvent-free reactions and atom-economical processes represent a cornerstone of green synthetic chemistry. They minimize waste by eliminating the need for solvents and maximizing the incorporation of atoms from reactants into the final product. nih.govrsc.org

Solvent-free synthesis of quinazolin-4(3H)-ones has been achieved by reacting anthranilic acid with amides on the surface of montmorillonite K-10 clay under heating. cdnsciencepub.comcdnsciencepub.com This method is simple, rapid, and avoids the use of hazardous solvents. cdnsciencepub.com Another example is the use of a magnetic ionic liquid, butylmethylimidazolium (B1222432) tetrachloroferrate (bmim[FeCl₄]), as a catalyst for the one-pot, solvent-free, multicomponent synthesis of quinazolines. nih.gov

Structure Activity Relationship Sar Studies of Quinazolinone Derivatives Relevant to 8 Chloro 2 Methyl 1h Quinazolin 4 One

Positional Effects of Substituents on Biological Activities

The biological activity of quinazolinone derivatives is highly dependent on the substitution pattern on both the pyrimidine (B1678525) and benzene (B151609) rings. nih.gov Key positions for substitution that have been extensively studied include positions 2, 3, and the fused benzene ring at positions 5, 6, 7, and 8.

The substituent at the C-2 position of the quinazolinone ring plays a significant role in defining the biological activity. The presence of a methyl group at this position, as seen in 8-chloro-2-methyl-1H-quinazolin-4-one, has been associated with notable pharmacological effects.

Antimicrobial and Anticancer Activity : SAR studies have revealed that a methyl group at position 2 is often considered essential for antimicrobial activities. researchgate.net Among various quinazolinone derivatives, 2-methyl quinazolinones have shown significant pharmacological properties, including inhibitory effects on DNA repair enzymes. nih.gov The reactivity of the 2-methyl group allows for further modifications, such as condensation with aldehydes to form 2-styryl derivatives, which can lead to compounds with potent tubulin polymerization inhibitory activity. scispace.comnih.gov

Comparison with Other Substituents : While the 2-methyl group is beneficial, other substituents can also confer potent activity. For instance, replacing the methyl group with a 2-fluoromethyl group has been explored in derivatives with central nervous system depressant activity. ijpscr.info In other cases, larger aromatic groups, such as a phenyl ring at the C-2 position, are an essential requirement for activities like BCRP (Breast Cancer Resistance Protein) inhibition. scispace.com The introduction of polar amide groups at this position has also led to the discovery of nanomolar inhibitors for certain targets. researchgate.net The choice of substituent at C-2 is therefore highly dependent on the desired therapeutic target.

Table 1: Influence of C-2 Substituents on Biological Activity

| C-2 Substituent | Associated Biological Activity |

|---|---|

| Methyl | Antimicrobial, Anticancer (Tubulin Polymerization Inhibition) researchgate.netnih.govscispace.com |

| Fluoromethyl | Central Nervous System Depressant ijpscr.info |

| Phenyl | BCRP Inhibition scispace.com |

| Polar Amides | Nanomolar Inhibition (Target Specific) researchgate.net |

Position 3 of the quinazolinone nucleus is a critical site for modification, and the nature of the substituent at this position profoundly influences the compound's biological profile. A wide variety of moieties, from simple alkyl chains to complex heterocyclic systems, have been introduced at N-3.

Aromatic and Heterocyclic Rings : The introduction of a substituted aromatic ring at position 3 is considered essential for certain antimicrobial activities. researchgate.net Furthermore, SAR studies consistently suggest that linking diverse heterocyclic rings at this position can enhance chemotherapeutic action. researchgate.net For example, novel quinazolinone derivatives bearing oxadiazoles (B1248032) and thiadiazoles at position 3 have shown significant anticonvulsant activity. nih.gov

Aliphatic and Other Groups : Quinazolinones with an aliphatic substituent at the R3 position have demonstrated good to excellent inhibition of inflammatory gene expression. unar.ac.id However, the length of this aliphatic chain can be a limiting factor, with longer chains potentially causing steric hindrance. unar.ac.id The presence of an amino group at the third position is also crucial for the anticancer action of some derivatives. researchgate.net

Table 2: Effect of N-3 Substituents on Quinazolinone Activity

| N-3 Substituent Type | Example Moiety | Observed Biological Effect |

|---|---|---|

| Aromatic Ring | Substituted Phenyl | Essential for antimicrobial activity researchgate.net |

| Heterocycle | Oxadiazole, Thiadiazole | Enhanced anticonvulsant activity nih.gov |

| Aliphatic Chain | Alkyl chains (e.g., up to 8 carbons) | Inhibition of inflammatory gene expression unar.ac.id |

| Amino Group | -NH2 | Crucial for some anticancer activities researchgate.net |

Halogenation of the benzene portion of the quinazolinone ring is a common strategy to modulate the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity. Halogens act as electron-withdrawing groups, which can influence the molecule's interaction with biological targets. nih.gov

General Effects : The presence of halogen atoms, particularly at positions 6 and 8, has been shown to improve the antimicrobial activities of quinazolinone derivatives. researchgate.net SAR analyses of various series have confirmed that halogenated phenyl substituents (bromo, chloro, and fluoro) have a more significant positive effect on antibacterial activity than non-halogenated ones. nih.gov The introduction of a chlorine atom at position 7 has been found to favor anticonvulsant activity. nih.gov This process of electrophilic aromatic substitution is a fundamental reaction in organic chemistry, where a Lewis acid catalyst is typically used to activate the halogen. nih.gov

The substitution of a chlorine atom at the C-8 position, as in the title compound, has specific implications for biological activity.

Enhanced Potency : The presence of a halogen at the 8-position can significantly improve antimicrobial activity. researchgate.net In 3D-QSAR studies on certain quinazolinone-based inhibitors, a bulky bromine group at position 8 led to higher activity compared to derivatives without it, suggesting that this position is a key site for modification. The electron-withdrawing nature of the chlorine atom at this position alters the electron density of the fused benzene ring, which can be a critical factor for target binding.

Position 6 : The introduction of electron-rich substituents or halogens at the C-6 position is known to enhance antibacterial potency. researchgate.net For instance, 6-methylquinazolinones have been evaluated for cytotoxicity, although in some studies they were found to be less toxic towards cancer cells compared to their 7-methyl counterparts.

Position 7 : As mentioned, a chloro group at C-7 can enhance anticonvulsant properties. nih.gov In studies comparing methyl substitution, 7-methylquinazolinones were found to be more cytotoxic than the 6-methyl analogs against certain cancer cell lines.

Position 5 : The development of derivatives with substitutions at the 5-, 6-, and 7-positions has led to new compounds with significant tubulin polymerization inhibitory activity. scispace.com Generally, the quinazolinone core is tolerant to a variety of substituents at the 5-, 6-, 7-, and 8-positions, allowing for the generation of diverse chemical libraries.

Table 3: Summary of Substituent Effects on the Benzene Ring

| Position | Type of Substituent | Influence on Biological Activity |

|---|---|---|

| 5 | Various | Can contribute to tubulin polymerization inhibition scispace.com |

| 6 | Halogen, Electron-rich groups | Enhances antibacterial potency researchgate.net |

| 7 | Halogen (e.g., Chloro), Methyl | Favors anticonvulsant activity, can increase cytotoxicity nih.gov |

| 8 | Halogen (e.g., Chloro, Bromo) | Improves antimicrobial activity, can increase inhibitor potency researchgate.net |

Impact of Halogenation on the Benzene Ring

Conformational Aspects and Pharmacophoric Feature Requirements

Pharmacophore Modeling : Pharmacophore models for various quinazolinone derivatives have been developed to understand the key features required for activity. These models often highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for anti-inflammatory quinazolinones identified key features for COX-2 inhibition. researchgate.net Similarly, models for other targets like acetylcholinesterase have been developed, typically featuring aromatic, hydrogen bond acceptor, and hydrophobic sites. researchgate.net The quinazolinone nucleus itself is often a central component of these pharmacophores, serving as a rigid scaffold. eipublication.com

Conformational Preferences : The biological activity of quinazolinone derivatives can be highly dependent on their preferred conformation. Molecular modeling studies have shown that for some targets, such as matrix metalloproteinase-13 (MMP-13), active compounds adopt a characteristic "U-shaped" conformation within the active site. This specific spatial arrangement allows for optimal interactions, such as hydrogen bonding and electrostatic interactions, with key amino acid residues of the target protein. The flexibility or rigidity of the substituents, particularly at position 3, can dictate the ability of the molecule to adopt such a bioactive conformation.

Biological Activities and Pharmacological Potential Pre Clinical Investigations

Anticancer Potential

The quinazolinone nucleus is a well-established pharmacophore in the development of anticancer agents, with numerous derivatives exhibiting potent activity against various cancer types. nih.govjuniperpublishers.com

While specific antiproliferative data for 8-chloro-2-methyl-1H-quinazolin-4-one is not extensively documented in the reviewed literature, numerous studies on related quinazolinone derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

For instance, a series of novel quinazoline (B50416) sulfonamide derivatives were evaluated for their anticancer activity. nih.gov Among them, compound 4d (2-(4-(N-(4-chlorophenyl)sulfamoyl)phenylamino)-N-(2-methyl-4-nitrophenyl)acetamide) showed remarkable antiproliferative effects with IC₅₀ values of 9.0 µM against the hepatocellular carcinoma cell line (HepG2), 2.5 µM against the breast cancer cell line (MCF-7), and 6.87 µM against the colon cancer cell line (LoVo). nih.gov Another derivative, 4f , also displayed promising activity with IC₅₀ values of 11.7 µM (HepG2), 5.0 µM (MCF-7), and 9.76 µM (LoVo). nih.gov

Furthermore, a study on 2-chloroquinazoline (B1345744) derivatives identified compound 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide) as having potent activity against HepG2, with an IC₅₀ value of 2.04 µM. researchgate.net These findings underscore the potential of the substituted quinazoline scaffold as a source of effective antiproliferative agents.

Table 1: Antiproliferative Activity of Selected Quinazolinone Derivatives

| Compound Name/Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinazoline Sulfonamide 4d | HepG2 | 9.0 | nih.gov |

| MCF-7 | 2.5 | nih.gov | |

| LoVo | 6.87 | nih.gov | |

| Quinazoline Sulfonamide 4f | HepG2 | 11.7 | nih.gov |

| MCF-7 | 5.0 | nih.gov | |

| LoVo | 9.76 | nih.gov | |

| 2-Chloroquinazoline 10b | HepG2 | 2.04 | researchgate.net |

The anticancer effects of quinazolinone derivatives are attributed to several mechanisms of action. A primary mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govnih.gov Studies on quinazoline sulfonamide derivatives, for example, have shown that the most potent compounds mediate apoptosis and can cause cell cycle arrest. nih.gov

Another significant mechanism involves the inhibition of key enzymes essential for cancer cell survival and proliferation, such as tyrosine kinases. nih.gov The quinazoline scaffold is central to several clinically approved tyrosine kinase inhibitors. nih.gov Research on novel quinazoline-containing compounds has demonstrated that they can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis (the formation of new blood vessels that supply tumors). nih.gov By inhibiting VEGFR2 and other signaling pathways like EGFR and mTOR, these compounds can effectively trigger apoptosis in cancer cells. nih.gov

Antimicrobial Potential

The quinazolinone framework is a recognized scaffold for developing agents with a broad spectrum of antimicrobial activities. biomedpharmajournal.orgresearchgate.netgsconlinepress.com

Quinazolinone derivatives have demonstrated notable antibacterial properties. nih.govnih.gov Structure-activity relationship studies have revealed that substitutions on the quinazolinone ring, including halogenation at positions 6 and 8, can significantly enhance antibacterial activity. nih.gov

While data for this compound is scarce, a study on the closely related compound 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one showed significant activity against both Gram-positive and Gram-negative bacteria. gsconlinepress.com This compound exhibited a Minimum Inhibitory Concentration (MIC) of 6 mg/mL against Staphylococcus aureus and 9 mg/mL against Pseudomonas aeruginosa. gsconlinepress.com General studies on fused quinazolinones have shown better bacteriostatic activity against Gram-negative bacteria, with some derivatives showing good activity against P. aeruginosa at concentrations of 32 μg/mL. nih.gov

Table 2: Antibacterial Activity of a Related Quinazolinone Derivative

| Compound Name | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Staphylococcus aureus | 6 mg/mL | gsconlinepress.com |

| Pseudomonas aeruginosa | 9 mg/mL | gsconlinepress.com |

The antifungal potential of the quinazolinone core has been well-established through various preclinical studies. researchgate.net Synthesized fused quinazolinone derivatives have demonstrated good activity against fungal strains such as Candida albicans and Aspergillus niger. nih.gov

In one study, various 2,3,6-trisubstituted quinazolin-4-one derivatives were evaluated for their antifungal properties. biomedpharmajournal.org Compound A-3 , a derivative containing an o-hydroxybenzaldehyde moiety, showed excellent activity against A. niger. biomedpharmajournal.org Compound A-6 , which has an m-nitrobenzaldehyde group, displayed excellent activity against C. albicans. biomedpharmajournal.org Another study focusing on novel quinazolin-4-one-8-hydroxyquinoline ligands and their metal complexes also confirmed their antifungal activities against several fungi, including Aspergillus niger. scispace.com These findings indicate that the quinazolinone scaffold is a promising template for the development of novel antifungal agents. nih.govbiomedpharmajournal.orgscispace.com

Neurological and Central Nervous System (CNS) Activities

The lipophilic nature of the quinazolinone scaffold often facilitates penetration of the blood-brain barrier, making it a suitable candidate for targeting diseases of the central nervous system. rsc.org This has led to the discovery of quinazolinone derivatives with a range of CNS activities, most notably anticonvulsant effects. nih.govnih.govmdma.chmdpi.comnih.gov

A study focused on a series of 2,3,8-trisubstituted-4(3H)-quinazoline derivatives —structurally relevant to this compound—identified several compounds with potent anticonvulsant activity against both electrically and chemically induced seizures. nih.gov Compounds 3, 17, and 22 from this series were highlighted as being particularly potent, with low neurotoxicity compared to reference drugs. nih.gov

The anticonvulsant activity of quinazolinones has been a subject of research since the discovery of Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), a sedative-hypnotic drug that also possesses anticonvulsant properties. mdma.chnuph.edu.ua Subsequent research has explored various modifications of the quinazolinone structure to optimize this activity. mdma.chmdpi.com For example, compounds with a 3-o-chlorophenyl group showed good protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet). mdma.ch The mechanism for some derivatives is thought to involve the allosteric modulation of GABA-A receptors. mdpi.comnuph.edu.ua This body of evidence strongly suggests that the this compound structure is a promising candidate for further investigation as a CNS-active agent, particularly as an anticonvulsant.

Other Significant Pre-clinical Pharmacological Activities

The quinazolinone scaffold is a subject of investigation in the search for new antimalarial agents. acs.org Structure-activity relationship (SAR) studies on quinazolinone-2-carboxamide derivatives have led to the identification of compounds with potent activity against laboratory-resistant strains of Plasmodium falciparum. acs.org

Within this research, a complex derivative featuring the 8-chloro-quinazolin-4-one core was synthesized and evaluated. The specific compound, 4-(((8-Chloro-2-((3-ethylbenzyl)carbamoyl)-4-oxo-3,4-dihydroquinazolin-5-yl)methoxy)methyl)benzoic acid (19k) , was developed as part of these optimization efforts. acs.org This demonstrates that the 8-chloro-quinazolinone substructure has been incorporated into molecules with recognized antimalarial potential. However, specific antimalarial activity data for the simpler This compound was not found.

Table 1: Antimalarial Activity of a Related 8-Chloro-Quinazolinone Derivative

| Compound Name | Core Structure | Investigated Activity | Finding |

|---|

This table is interactive. Click on headers to sort.

Quinazolinone derivatives are widely recognized for possessing a broad spectrum of biological activities, including anti-inflammatory and analgesic effects. nih.govmdpi.comnih.gov Studies have explored various substitutions on the quinazolinone ring system to enhance these properties. For instance, research on a series of 2-methyl-6-substituted quinazolin-4-ones demonstrated that modifications at the 3-position could yield compounds with notable anti-inflammatory and analgesic potential. nih.gov Another study reported significant analgesic activity for the isomeric compound 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one in mice. researchgate.net

While the general class of chloro-2-methyl-quinazolinones shows promise, a direct investigation into the specific anti-inflammatory or analgesic activities of This compound was not identified in the reviewed literature.

Glucokinase (GK) activators are an area of interest for the treatment of type 2 diabetes, as they can enhance glucose-stimulated insulin (B600854) secretion and promote hepatic glucose uptake. nih.govnih.gov Small molecules that allosterically activate GK are seen as a promising therapeutic approach. nih.govnih.gov The quinazolin-4-one scaffold has been explored in the design of such activators. encyclopedia.pub

A thorough review of the literature did not reveal any pre-clinical studies evaluating This compound for its potential as a glucokinase activator or for any other antidiabetic activity.

Mechanism of Action and Molecular Targeting

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The quinazolinone core structure is known to be a versatile scaffold for the design of enzyme inhibitors. However, specific inhibitory data for the 8-chloro-2-methyl substituted variant is often not available.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. The broader class of quinazolinone derivatives has been extensively investigated for protein kinase inhibitory activity.

Despite the general interest in this chemical class, a thorough search of scientific literature reveals no specific, publicly available studies that detail the inhibitory activity or IC50 values of 8-chloro-2-methyl-1H-quinazolin-4-one against key protein kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), or Aurora Kinase. While the compound is listed by some vendors with tags related to these kinases, verifiable experimental data is absent from peer-reviewed publications. smolecule.com

Dihydrofolate reductase (DHFR) and Thymidylate Synthase (TS) are critical enzymes in the folate pathway, essential for the synthesis of nucleotides and, consequently, for cell proliferation. Inhibitors of these enzymes are used as antimicrobial and anticancer agents. While the quinazoline (B50416) structure has been explored for DHFR inhibition, there is no specific published data on the inhibitory effects of this compound on either DHFR or TS.

PARP-1 is a key enzyme in the DNA damage repair process, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with BRCA mutations. Many quinazolinone-based compounds have been synthesized and evaluated as PARP-1 inhibitors. However, specific experimental data quantifying the PARP-1 inhibitory activity of this compound is not available in the current scientific literature.

COX-2 is an enzyme involved in inflammation and has been implicated in carcinogenesis. LDHA is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Although various heterocyclic compounds are studied as inhibitors for these targets, there is no specific research documenting the inhibitory potential of this compound against either COX-2 or LDHA.

Glucokinase activators are being investigated as potential treatments for type 2 diabetes, as they enhance glucose-stimulated insulin (B600854) secretion. The quinazolinone scaffold has been explored for various biological activities, but there are no specific studies reporting the activation of glucokinase by this compound.

Quinazolinone derivatives have been investigated for their inhibitory effects on a variety of other enzymes, including bacterial urease and phosphodiesterases. A comprehensive search of the literature, however, did not yield any specific studies or data concerning the activity of this compound against urease, phosphodiesterases, or the bacterial enzyme Sortase A.

Due to the absence of specific, publicly available research data for this compound against the specified enzymatic targets, data tables summarizing inhibitory concentrations (e.g., IC50) or activation constants could not be generated.

Receptor Binding and Modulation Mechanisms

Quinazolinone derivatives are known to interact with a range of receptors, often acting as modulators of receptor function rather than simple agonists or antagonists. The nature of this interaction is largely dictated by the specific substitution patterns on the quinazolinone scaffold.

Quinazolinone-based compounds have been identified as allosteric modulators of several receptors. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand). This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its endogenous ligand.

While direct evidence for this compound is lacking, related quinazolinone derivatives have been shown to exhibit allosteric modulation of G-protein coupled receptors (GPCRs) and ligand-gated ion channels. For instance, certain quinazolinone analogues display agonistic behavior toward the GABAA receptor, suggesting a potential allosteric mechanism of action mdpi.com. The substitution at various positions on the quinazolinone ring, including the presence of a halogen at positions 6 and 8, has been noted to be important for the antimicrobial activities of these compounds, which may be related to their receptor interactions nih.gov.

Table 1: Examples of Allosteric Modulation by Quinazolinone Derivatives

| Compound Class | Receptor Target | Modulation Type | Potential Effect |

|---|---|---|---|

| Substituted Quinazolinones | GABAA Receptor | Positive Allosteric Modulation (PAM) | Enhancement of GABAergic inhibition |

Note: This table represents general findings for the quinazolinone class, and not specifically for this compound.

In addition to allosteric modulation, some quinazolinone derivatives may act as competitive antagonists, binding to the orthosteric site of a receptor and thereby blocking the binding of the endogenous ligand. This mechanism has been observed in the context of the ghrelin receptor, where piperidine-substituted quinazolinone derivatives have been identified as antagonists acs.org.

Molecular docking studies on various quinazolinone derivatives have provided insights into their potential binding modes. For example, certain derivatives have been shown to bind to the active sites of enzymes like tyrosine kinase and cyclooxygenase-2 (COX-2) rsc.org. The presence and position of substituents, such as a chlorine atom, can significantly influence the binding affinity and selectivity for a particular target. For instance, in studies of quinazolinones targeting NF-κB, a key regulator of inflammation, the position of a halogen atom was found to be crucial for binding ability nih.gov. Specifically, a fluorine atom at C7 resulted in a stronger binding affinity than at C6, and the presence of a chlorine atom also influenced the binding interactions nih.gov.

Table 2: Potential Molecular Targets and Binding Interactions of Substituted Quinazolinones

| Target | Type of Interaction | Key Interacting Residues (Example) | Effect of Halogen Substitution |

|---|---|---|---|

| NF-κB | Hydrogen bonding, hydrophobic interactions | Ser240, Lys241, Asn247, Asp271, Arg305 | Influences binding affinity; specific interactions depend on position nih.gov |

| Tyrosine Kinase | Active site binding | Not specified | Can contribute to anticancer activity |

| Cyclooxygenase-2 (COX-2) | Active site binding | Not specified | Can contribute to anti-inflammatory activity rsc.org |

Note: This table illustrates potential interactions based on studies of various quinazolinone derivatives. The specific interactions of this compound have not been definitively characterized.

Computational Approaches in Quinazolinone Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinazolinone research, docking is instrumental in understanding how these compounds interact with their biological targets, typically proteins or enzymes.

Elucidation of Ligand-Protein Binding Interactions

Molecular docking studies on various quinazolinone derivatives have successfully elucidated key binding interactions within the active sites of numerous proteins. These studies reveal the specific amino acid residues that are crucial for the binding and, consequently, the biological activity of the compound. For instance, research on quinazolinone analogs as inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, PARP-1, and various kinases has highlighted the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking. rjeid.comnih.govnih.govrsc.org

In typical docking studies with quinazolinone scaffolds, the quinazolinone core often forms critical hydrogen bonds with the protein's backbone or specific residues. The substituents on the quinazolinone ring then dictate the specificity and additional interactions. For 8-chloro-2-methyl-1H-quinazolin-4-one, it is hypothesized that the nitrogen atoms in the quinazoline (B50416) ring and the carbonyl group would act as hydrogen bond acceptors, while the chloro and methyl groups would engage in hydrophobic or van der Waals interactions within the target's binding pocket. For example, studies on similar compounds have shown interactions with key residues such as Asp, Lys, and His. nih.gov

Table 1: Illustrative Example of Predicted Ligand-Protein Interactions for a Quinazolinone Derivative This table is a representative example based on studies of similar compounds and does not represent actual data for this compound.

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 239 | Hydrogen Bond | 2.1 |

| LYS 241 | Hydrogen Bond | 2.5 |

| HIS 41 | π-Cation | 3.8 |

| PHE 189 | Hydrophobic | 4.2 |

| LEU 201 | Hydrophobic | 3.9 |

Prediction of Binding Affinities and Modes

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides a quantitative estimate of the strength of the ligand-protein interaction, with more negative values indicating a stronger binding. These predictions are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

For various quinazolinone derivatives, docking studies have reported a range of binding affinities depending on the target protein and the specific substitutions on the quinazolinone scaffold. For example, some quinazolinone-morpholine hybrids have shown excellent docking scores against VEGFR1 and VEGFR2, with values around -11 to -12 kcal/mol. nih.gov While the precise binding affinity of this compound would need to be determined through specific docking simulations against a particular target, it is anticipated that its structural features would allow it to fit into the binding sites of various kinases and other enzymes, with its affinity being modulated by the chloro and methyl substitutions.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is critical for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

Analysis of Protein-Ligand Complex Stability and Conformational Changes

MD simulations are frequently employed to validate the results of molecular docking. By simulating the protein-ligand complex in a solvated environment over a period of nanoseconds, researchers can assess the stability of the interactions observed in the docking pose. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

A stable RMSD for the protein-ligand complex over the simulation time suggests that the ligand remains securely bound in the active site. For instance, MD simulations of quinazolinone-morpholine hybrids bound to VEGFR1 and VEGFR2 have shown stable RMSD values around 1-2 Å, indicating high stability. nih.gov The RMSF of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding, providing further insight into the mechanism of action. It is expected that an MD simulation of this compound bound to a target protein would confirm the stability of its key hydrogen bonding and hydrophobic interactions.

In Silico Prediction of Pharmacological Profiles (e.g., ADMET)

A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles allows for the early identification of compounds with potentially unfavorable properties.

For numerous quinazolinone derivatives, ADMET prediction has been a standard component of computational studies. rjeid.comnih.govresearchgate.netnih.gov These predictions are typically based on the compound's structure and physicochemical properties. Commonly used models, such as Lipinski's Rule of Five, help to assess the "drug-likeness" of a molecule. The prediction of properties like aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential for toxicity are crucial for guiding the optimization of lead compounds. Studies on various quinazolinones have often shown them to have favorable ADMET profiles, suggesting they are good candidates for oral bioavailability. researchgate.net

Table 2: Illustrative Example of a Predicted ADMET Profile for a Quinazolinone Derivative This table is a representative example based on studies of similar compounds and does not represent actual data for this compound.

| Property | Predicted Value/Classification |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| AMES Mutagenicity | Non-mutagenic |

Future Perspectives and Research Directions

Design and Synthesis of Advanced Quinazolinone Analogues and Hybrid Structures

The future of quinazolinone-based drug development lies in the rational design and synthesis of more complex and targeted molecules. The modification of the basic 8-chloro-2-methyl-1H-quinazolin-4-one framework is a key strategy to enhance efficacy and specificity.

Advanced Analogues: Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the quinazolinone ring, such as positions 2, 3, 6, and 8, can significantly influence antimicrobial and cytotoxic activities. nih.govnih.gov Future efforts will focus on introducing a diverse array of functional groups at these positions to fine-tune the molecule's interaction with biological targets. For instance, the introduction of different halogen atoms or bulky substituents can modulate the compound's lipophilicity and binding affinity. nih.govnih.gov

Hybrid Structures: A particularly promising avenue is the application of molecular hybridization, a technique that combines the quinazolinone scaffold with other known pharmacologically active moieties into a single molecule. nih.govnih.gov This approach aims to create chimeric compounds with synergistic or multi-target activity, potentially leading to improved potency and a lower likelihood of drug resistance. nih.gov Numerous hybrid structures have been explored, linking quinazolinones with other heterocycles, including:

Thiazolidin-4-ones: To create novel antimicrobial agents. rsc.org

Triazoles: For enhanced anticancer and antimicrobial effects. nih.govrsc.org

Indolin-2-ones: Investigated for anticancer properties. nih.govrsc.org

Oxadiazoles (B1248032): Designed as potential anti-proliferative agents. rsc.org

Sulphonamides: To develop compounds with potential as carbonic anhydrase inhibitors or anticancer agents. rsc.org

Acyclic Sugar Moieties: To synthesize acyclonucleoside analogues, which could possess unique antiviral or anticancer properties. asianpubs.orgresearchgate.net

These hybrid strategies expand the chemical space and therapeutic potential of the core quinazolinone structure, offering pathways to novel drugs with multifaceted mechanisms of action. nih.gov

Exploration of Novel Therapeutic Indications and Pharmacological Targets

While quinazolinone derivatives have demonstrated a broad spectrum of activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects—significant opportunities exist to explore new therapeutic applications and identify novel pharmacological targets. nih.govnih.govwisdomlib.orgmdpi.com

Future research will likely delve into previously underexplored areas:

Metabolic Diseases: Some quinazolinone derivatives have been investigated for their ability to inhibit alpha-glucosidase, suggesting potential applications in the management of diabetes. wisdomlib.org

Central Nervous System Disorders: Recent studies have identified quinazolinone derivatives as negative modulators of the mGlu7 receptor, indicating a potential for developing novel antipsychotic drugs. researchgate.net

Targeted Cancer Therapy: The anticancer activity of quinazolinones is often linked to the inhibition of specific enzymes crucial for tumor growth. tandfonline.com Future work will focus on designing highly selective inhibitors for established and emerging targets such as:

Epidermal Growth Factor Receptor (EGFR) nih.gov

Poly(ADP-ribose) polymerase (PARP) rsc.orgnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov

Tubulin Polymerization nih.gov

Thyroid-Stimulating Hormone Receptor (TSHR) acs.org

Anti-Infective Agents: With rising antibiotic resistance, new quinazolinone-based compounds are being designed to inhibit bacterial biofilm formation, which could offer a strategy to combat persistent infections without promoting resistance as quickly as traditional antibiotics. nih.gov

The exploration of these new indications and targets, supported by mechanistic studies, will be crucial in translating the chemical versatility of the quinazolinone scaffold into next-generation therapeutics.

Integration of Computational and Experimental Methodologies for Rational Drug Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. This integrated approach, known as rational drug design, allows for a more efficient and targeted development of new therapeutic agents, moving away from traditional trial-and-error screening.

Computational Design and Screening:

Molecular Docking: This technique is used to predict the binding modes and affinities of newly designed quinazolinone derivatives within the active sites of specific biological targets like EGFR and PARP-1. nih.govrsc.org These simulations provide crucial insights that guide the design of molecules with improved potency and selectivity. researchgate.net

In Silico ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. rsc.org This allows researchers to prioritize candidates with favorable drug-like characteristics and eliminate those likely to fail in later stages of development, saving significant time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity, helping to identify the key structural features required for potency. rsc.org

Experimental Validation: The computationally designed compounds are then synthesized and subjected to rigorous experimental evaluation. nih.govresearchgate.net This includes chemical characterization (e.g., NMR, mass spectrometry) and a battery of biological assays to confirm their activity and validate the computational predictions. This iterative cycle of design, synthesis, and testing accelerates the hit-to-lead optimization process. nih.gov

Development of Environmentally Sustainable Synthetic Processes for Large-Scale Production

As promising drug candidates move towards clinical application, the development of environmentally friendly and scalable synthetic methods becomes paramount. The principles of "green chemistry" are increasingly being applied to the synthesis of quinazolinones to minimize environmental impact and reduce production costs. nih.govresearchgate.net

Future research in this area will focus on:

Greener Reaction Conditions: This includes the development of catalyst-free and solvent-less reactions that may use air as a benign oxidant. tandfonline.com The use of non-toxic, biodegradable solvents like glycerol (B35011) or water is also a key area of focus. frontiersin.orgresearchgate.net

Energy-Efficient Synthesis: Microwave-assisted researchgate.nettandfonline.com and visible-light-induced photocatalytic reactions nih.gov offer energy-efficient alternatives to conventional heating, often resulting in shorter reaction times and higher yields.

Recyclable Catalysts: To minimize waste and cost, significant research is being directed toward heterogeneous catalysts that can be easily recovered and reused. Examples include magnetic nanocatalysts, such as palladium supported on magnetic nanoparticles, and acid-functionalized magnetic silica (B1680970), which can be removed from the reaction mixture using an external magnet. frontiersin.orgbohrium.comnih.gov

Electrochemical Synthesis: Using electricity to drive chemical reactions is an emerging sustainable strategy that avoids the need for chemical oxidants or reductants, generating minimal waste. acs.org

These sustainable approaches not only address environmental concerns but also offer practical advantages for the large-scale, economical production of quinazolinone-based pharmaceuticals. nih.gov

Q & A

Q. What are the standard synthetic routes for 8-chloro-2-methyl-1H-quinazolin-4-one, and how can intermediates be characterized?

The compound is typically synthesized via cyclization of 2-(chloroacetyl)amino benzoic acid derivatives with nitrogen-containing heterocycles (e.g., pyrimidines or pyridines). Key intermediates like 2-(chloromethyl)quinazolinones can be prepared by reacting chlorinated precursors with amines under reflux conditions in polar aprotic solvents (e.g., DMF) . Characterization involves NMR (¹H/¹³C) for structural confirmation and HPLC to monitor reaction progress and purity .

Q. How can the purity and stability of this compound be validated for pharmacological studies?

Use LC-MS to detect trace impurities (e.g., dechlorinated byproducts or methyl group oxidation products). Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should employ accelerated degradation protocols with mass balance calculations to identify degradation pathways .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Test antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) and agar diffusion assays. Include positive controls (e.g., ciprofloxacin) and solvent controls to rule out false positives .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

Perform single-crystal X-ray diffraction (SC-XRD) to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, analogous quinazolinone structures (e.g., 6-chloro-8-methyl-4H-3,1-benzoxazine-2,4-dione) show planar quinazoline cores with substituent-dependent dihedral angles, critical for SAR studies .

Q. What strategies optimize the regioselective introduction of substituents on the quinazolinone scaffold?

Use density functional theory (DFT) to predict electrophilic/nucleophilic sites. For example, chlorine at position 8 stabilizes the ring via resonance, while the methyl group at position 2 directs electrophilic substitution to position 6. Experimental validation via Hammett plots or kinetic isotope effects can confirm computational predictions .

Q. How do conflicting bioactivity results arise in studies of this compound analogs, and how can they be reconciled?

Discrepancies often stem from assay conditions (e.g., serum protein binding affecting MIC values) or impurity profiles (e.g., residual solvents altering solubility). Conduct dose-response curves across multiple cell lines and validate purity via HPLC-DAD-ELSD to isolate compound-specific effects .

Q. What advanced analytical techniques are critical for elucidating metabolic pathways of this compound?

Use high-resolution mass spectrometry (HR-MS) paired with isotopic labeling (e.g., ¹⁴C-methyl groups) to track metabolic transformations. CYP450 inhibition assays (e.g., human liver microsomes) can identify phase I metabolites, while NMR-based metabolomics reveals phase II conjugates .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

Variability often arises from differences in reaction scales, solvent grades, or purification methods (e.g., column chromatography vs. recrystallization). Replicate experiments under DoE (Design of Experiments) frameworks (varying temperature, solvent ratios, and catalyst loads) can identify critical parameters .

Q. Why do computational predictions of logP values for this compound diverge from experimental measurements?

Discrepancies may stem from implicit solvent models in software (e.g., ACD/Labs Percepta) failing to account for compound-specific hydrogen bonding. Validate logP experimentally via shake-flask partitioning (octanol/water) with UV-Vis quantification .

Methodological Recommendations

- Synthetic Protocols : Prioritize anhydrous conditions to prevent hydrolysis of the chloro substituent .

- Structural Confirmation : Combine SC-XRD with FT-IR to resolve tautomeric forms (e.g., 1H vs. 3H-quinazolinone) .

- Bioactivity Validation : Use chemoinformatics tools (e.g., molecular docking) to correlate structural features with target binding (e.g., bacterial DNA gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.